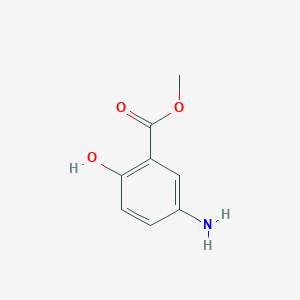![molecular formula C11H22O4 B125423 [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol CAS No. 158214-38-1](/img/structure/B125423.png)
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol, also known as MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community due to its potential use in treating muscle wasting and osteoporosis.
Mécanisme D'action
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol works by selectively binding to androgen receptors in the body, specifically in muscle and bone tissue. This leads to an increase in protein synthesis and muscle growth, as well as an increase in bone density. Unlike traditional anabolic steroids, [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol does not bind to androgen receptors in other tissues such as the liver, prostate, and skin, which reduces the risk of side effects.
Effets Biochimiques Et Physiologiques
Studies have shown that [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol can increase lean body mass and muscle strength in both healthy and elderly individuals. It has also been shown to increase bone density and improve bone health. [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol has a long half-life and can be taken orally, making it a convenient option for patients.
Avantages Et Limitations Des Expériences En Laboratoire
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol has several advantages for lab experiments, including its high selectivity for androgen receptors in muscle and bone tissue, its oral bioavailability, and its long half-life. However, there are limitations to its use in lab experiments, including its high cost and the need for specialized equipment to synthesize and analyze the compound.
Orientations Futures
There are several future directions for [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol research, including its potential use in treating other conditions such as muscle wasting in cancer patients, sarcopenia, and osteoporosis. There is also potential for the development of other SARMs with different selectivity profiles and improved potency. Further research is needed to fully understand the long-term effects and safety of [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol use.
Méthodes De Synthèse
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of a cyclopentanone with a protected hydroxymethyl group, followed by a series of deprotection and esterification steps to yield the final product. The synthesis method has been optimized to yield high purity and high yield of [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol.
Applications De Recherche Scientifique
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol has been extensively studied for its potential use in treating muscle wasting and osteoporosis. It has been shown to increase muscle mass and bone density in animal models, without the androgenic side effects seen with traditional anabolic steroids. [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol has also been studied for its potential use in treating other conditions such as breast cancer and benign prostatic hyperplasia.
Propriétés
Numéro CAS |
158214-38-1 |
|---|---|
Nom du produit |
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol |
Formule moléculaire |
C11H22O4 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
[(1S,2S)-4,4-diethoxy-2-(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C11H22O4/c1-3-14-11(15-4-2)5-9(7-12)10(6-11)8-13/h9-10,12-13H,3-8H2,1-2H3/t9-,10-/m1/s1 |
Clé InChI |
WSYDRKFPEQKPKC-NXEZZACHSA-N |
SMILES isomérique |
CCOC1(C[C@@H]([C@H](C1)CO)CO)OCC |
SMILES |
CCOC1(CC(C(C1)CO)CO)OCC |
SMILES canonique |
CCOC1(CC(C(C1)CO)CO)OCC |
Synonymes |
1,2-Cyclopentanedimethanol,4,4-diethoxy-,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



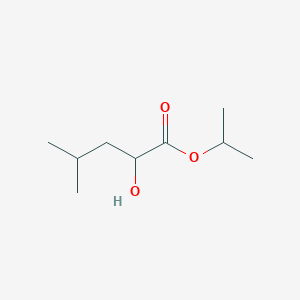
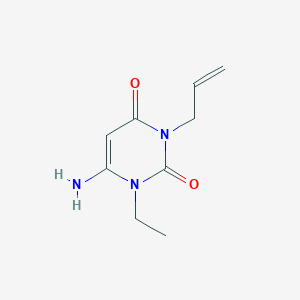

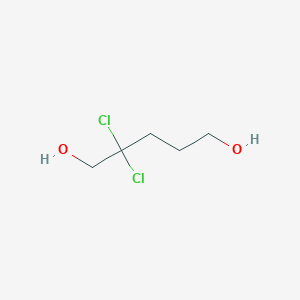
![8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B125356.png)
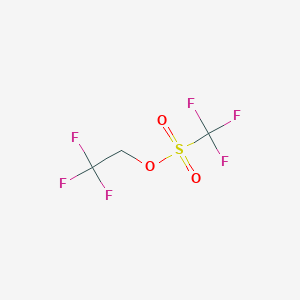
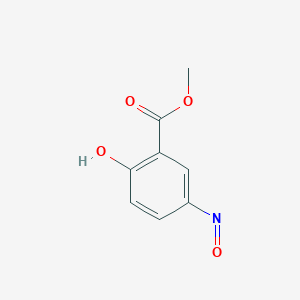
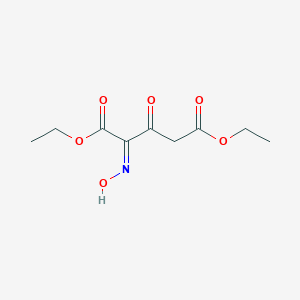
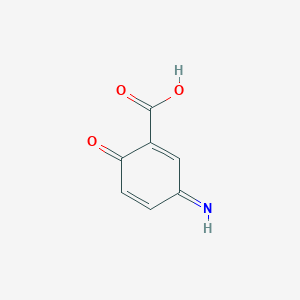
![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)
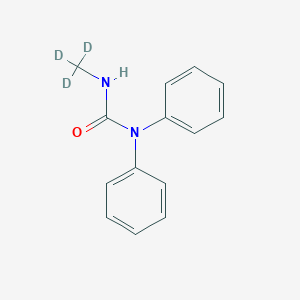
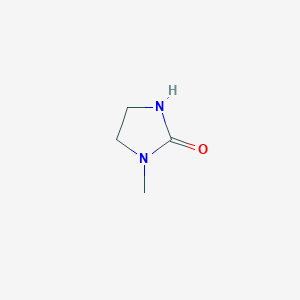
![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)
